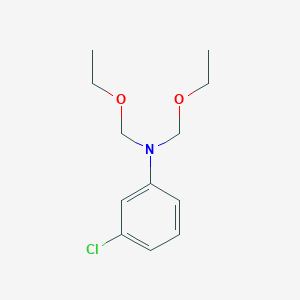

3-chloro-N,N-bis(ethoxymethyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

88596-37-6 |

|---|---|

Molecular Formula |

C12H18ClNO2 |

Molecular Weight |

243.73 g/mol |

IUPAC Name |

3-chloro-N,N-bis(ethoxymethyl)aniline |

InChI |

InChI=1S/C12H18ClNO2/c1-3-15-9-14(10-16-4-2)12-7-5-6-11(13)8-12/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

MCFATLNXFDCPKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN(COCC)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro N,n Bis Ethoxymethyl Aniline and Analogues

Direct N-Alkoxymethylation of Substituted Anilines

Direct N-alkoxymethylation involves the introduction of alkoxymethyl groups onto the nitrogen atom of a substituted aniline (B41778) in one or more direct steps.

Formylation and Subsequent Etherification Approaches

One conceptual pathway to N,N-bis(alkoxymethyl)anilines involves a two-stage process beginning with formylation. This method would first involve the reaction of the parent aniline, such as 3-chloroaniline (B41212), with a formylating agent. This could theoretically lead to an N,N-diformyl intermediate under specific conditions. The subsequent step would require the conversion of the formyl groups into the desired ethoxymethyl groups. This could be achieved through a reduction followed by etherification. While plausible, this multi-step approach is often less direct than other methods.

Reaction of Anilines with Haloalkoxymethyl Ethers

A more direct and common method for N-alkylation is the reaction of an aniline with an alkyl halide, a process known as nucleophilic aliphatic substitution. tsijournals.com In the context of synthesizing 3-chloro-N,N-bis(ethoxymethyl)aniline, this would involve reacting 3-chloroaniline with an appropriate haloalkoxymethyl ether, such as bromomethyl ethyl ether or chloromethyl ethyl ether.

The reaction proceeds via the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of the haloalkoxymethyl ether. This is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide (e.g., HBr or HCl) formed during the reaction. The reaction can proceed in a stepwise manner, first forming the mono-substituted N-(ethoxymethyl)aniline, which can then undergo a second alkylation to yield the desired N,N-bis(ethoxymethyl)aniline product. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the disubstituted product over the mono-substituted intermediate.

Indirect Synthetic Pathways

Indirect routes involve the formation of the target molecule from precursors that are not the parent aniline or through advanced catalytic methods that construct the core aniline structure with the desired N-substituents already in place.

Conversion of Related N,N-Dialkyl Aniline Precursors

An alternative indirect strategy involves the modification of pre-existing N-alkyl groups on an aniline core. For instance, a precursor like N,N-diethyl-3-chloroaniline could theoretically be converted into the target compound. This would necessitate a chemical transformation that introduces an oxygen atom at the alpha-position of each N-ethyl group. Anodic oxidation provides a precedent for such transformations. For example, the electrochemical methoxylation of N,N-dimethylaniline has been shown to produce both N-methoxymethyl-N-methylaniline and N,N-bis(methoxymethyl)aniline. researchgate.net This suggests that a similar anodic ethoxylation of an N,N-diethylaniline precursor could be a viable, albeit complex, route.

Advanced Catalytic Routes for N-Arylation in Aniline Synthesis

Modern organic synthesis offers powerful tools for forming carbon-nitrogen bonds through catalytic cross-coupling reactions. Instead of starting with 3-chloroaniline, one could synthesize the target molecule by coupling an aryl halide with a pre-formed secondary amine, bis(ethoxymethyl)amine. This approach, known as N-arylation, typically employs transition metal catalysts.

Copper-catalyzed systems, in particular, are effective for the N-arylation of various amines, including anilines and cyclic secondary amines, with a range of (hetero)aryl bromides. researchgate.net By using an appropriate aryl precursor, such as 1-bromo-3-chlorobenzene, and coupling it with bis(ethoxymethyl)amine in the presence of a suitable copper catalyst and ligand, one could form the desired C-N bond to yield this compound directly. The development of specialized ligands, such as N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO), has been shown to promote such couplings at relatively low temperatures and catalyst loadings. researchgate.net

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application |

| CuI | N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) | K₃PO₄ | Ethanol (B145695) | 80 | N-arylation of cyclic secondary amines with aryl bromides researchgate.net |

| CuI | N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) | - | - | - | N-arylation of sterically hindered acyclic secondary amines researchgate.net |

| Palladium Complexes | Various Phosphine Ligands | Various | Various | Various | General N-arylation reactions |

| Rh(I) Complex | Perimidine-based NHC/phosphine pincer ligand | - | - | - | N-alkylation using CO₂ and alcohols researchgate.net |

Electrochemical Approaches to N,N-Bis(alkoxymethyl)aniline Synthesis

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis by using electrons as reagents, which can minimize waste and avoid harsh reagents. nih.gov The anodic oxidation of tertiary amines has been successfully applied to achieve alkoxylation at the N-alkyl position. researchgate.net

A key study demonstrated that the anodic methoxylation of N,N-dimethylaniline could yield both N-methoxymethyl-N-methylaniline and N,N-bis(methoxymethyl)aniline. researchgate.net The reaction proceeds by electrochemical oxidation of the tertiary amine in an alcohol solvent (methanol in this case), which acts as both the solvent and the nucleophile. This process suggests a direct electrochemical pathway to the synthesis of N,N-bis(alkoxymethyl)anilines. By analogy, conducting the electrolysis of N,N-diethyl-3-chloroaniline in ethanol could be expected to yield this compound. This method provides a potentially clean and controllable route for the synthesis of the target compound and its analogues.

| Starting Material | Product(s) | Electrochemical Method |

| N,N-Dimethylaniline | N-Methoxymethyl-N-methylaniline, N,N-Bis(methoxymethyl)aniline | Anodic Methoxylation researchgate.net |

| p-Nitrophenyl-β-hydroxyethyl sulfone | p-(β-Hydroxyethyl sulfone) aniline | Cathodic Reduction xmu.edu.cn |

Green Chemistry Principles and Sustainable Synthesis of N,N-Bis(ethoxymethyl)anilines

The synthesis of specialty chemicals, including N,N-bis(ethoxymethyl)aniline derivatives, is increasingly being scrutinized through the lens of green chemistry. The core principles of sustainable synthesis aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. Applying these principles to the production of N,N-bis(ethoxymethyl)anilines involves re-evaluating traditional synthetic pathways and exploring innovative, eco-friendly alternatives, from the choice of catalysts and solvents to the synthesis of the aniline precursors themselves.

A significant focus of green chemistry in this context is the N-alkylation of anilines. Traditional methods often rely on reagents like alkyl halides, which generate stoichiometric salt waste. Modern sustainable approaches favor the use of alcohols as alkylating agents, a process that exemplifies high atom economy by producing water as the sole theoretical byproduct nih.govrsc.orgrsc.org. The development of efficient and reusable catalysts is paramount to the viability of these green N-alkylation strategies acs.orgthieme-connect.com.

Catalytic Innovations for Greener N-Alkylation

The development of advanced catalytic systems is a cornerstone of sustainable chemistry. For the synthesis of N-alkylated anilines, research has shifted from homogeneous catalysts, which are often difficult to separate from the reaction mixture, to robust, recyclable heterogeneous catalysts.

Heterogeneous Metal Catalysts : Non-precious metal catalysts are highly desirable for large-scale applications rsc.org. Nickel nanoparticles supported on materials like theta-alumina (θ-Al2O3) have proven effective for the N-alkylation of anilines with alcohols under additive-free conditions acs.orgfigshare.com. Similarly, cobalt-based catalysts, particularly those supported by a metal-organic framework (MOF), have demonstrated high efficacy and selectivity in transforming various substituted anilines using alcohols as alkylating agents rsc.org. These catalysts often operate via a "hydrogen borrowing" mechanism, which is an atom-economic and environmentally friendly approach rsc.org. The reusability of these solid catalysts simplifies product purification and significantly reduces chemical waste acs.orgthieme-connect.com. For instance, studies on Pd/C catalysts have shown they can be successfully recycled multiple times in aniline alkylation reactions thieme-connect.com.

Solid Acid Catalysts : Zeolites, such as the β zeolite molecular sieve, have been successfully used in the vapor-phase N-alkylation of aniline with methanol (B129727) to produce N,N-dimethylaniline with high conversion and selectivity researchgate.net. This highlights the potential of solid acids to replace corrosive and wasteful liquid acids (e.g., sulfuric acid) often used in conventional N-alkylation and related reactions.

Sustainable Synthesis of Aniline Precursors

A holistic green approach must also consider the synthesis of the starting material, in this case, substituted anilines like 3-chloroaniline. The traditional method for producing anilines involves the reduction of the corresponding nitroaromatic compounds. While effective, classic reduction methods often use stoichiometric amounts of metals like iron or tin in acidic conditions, generating large quantities of metal waste.

Biocatalytic Nitroreduction : A significant advancement in sustainable aniline synthesis is the use of biocatalysis. Researchers have demonstrated that nitroreductase enzymes can efficiently catalyze the reduction of aromatic nitro compounds to anilines nih.govacs.org. This chemoenzymatic method offers numerous advantages:

It operates at room temperature and atmospheric pressure in aqueous media acs.org.

It eliminates the need for high-pressure hydrogen gas and expensive, often toxic, precious-metal catalysts nih.gov.

The enzymes exhibit high chemoselectivity, tolerating functional groups that might be labile under traditional hydrogenation conditions acs.org.

Immobilizing the nitroreductase on a solid support allows for its reuse in continuous flow reactors, enhancing process efficiency and sustainability nih.gov.

Alternative Reagents and Reaction Conditions

Beyond catalysis, green chemistry emphasizes the use of safer reagents and more efficient reaction conditions.

Renewable Feedstocks : The use of bio-renewable resources as starting materials is a key area for sustainable development. Ethanol, a reactant in the formation of the ethoxymethyl group, is readily available from biomass. Furthermore, research into using biomass-derived compounds, such as tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), as alkylating agents for anilines points toward a future where reliance on petrochemical feedstocks is reduced researchgate.net.

Process Intensification : Techniques that enhance reaction rates and reduce energy consumption are central to green process design. The use of microwave irradiation has been shown to promote the selective N-alkylation of anilines, often leading to shorter reaction times compared to conventional heating researchgate.net. Catalyst- and additive-free methods, where reactions proceed smoothly under mild conditions without the need for metals, are also being developed, representing a highly desirable green synthetic route beilstein-journals.org.

The following table compares a hypothetical conventional synthesis of this compound with a proposed green and sustainable alternative based on the principles discussed.

| Feature | Conventional Approach | Green & Sustainable Approach |

| Precursor Synthesis | Reduction of 3-chloronitrobenzene with Fe/HCl | Biocatalytic reduction using an immobilized nitroreductase in aqueous media nih.govacs.org |

| Alkylation Reagents | Formaldehyde (B43269), Ethanol | Safer C1 sources (e.g., trioxane), bio-based ethanol researchgate.net |

| Catalyst | Homogeneous mineral acid (e.g., H₂SO₄) | Reusable heterogeneous catalyst (e.g., supported Co or Ni, solid acid) rsc.orgacs.org |

| Solvent | Volatile organic solvent (e.g., Toluene) | Greener solvent (e.g., water) or solvent-free conditions nih.govsphinxsai.com |

| Byproducts | Stoichiometric iron sludge, salt waste | Water, biodegradable waste |

| Energy | Conventional heating, potentially long reaction times | Process intensification (e.g., microwave heating), flow chemistry nih.govresearchgate.net |

| Waste | High E-Factor (Environmental Factor) | Low E-Factor, catalyst is recycled |

The next table summarizes key research findings applicable to the sustainable synthesis of N,N-bis(ethoxymethyl)anilines.

| Research Area | Key Findings & Green Advantages |

| Biocatalytic Nitroreduction | Use of immobilized nitroreductase enzymes for aniline synthesis. Operates in water at ambient temperature/pressure, avoids heavy metals and H₂ gas, highly selective, and suitable for continuous flow processes. nih.govacs.org |

| Heterogeneous N-Alkylation | Nickel or Cobalt nanoparticles on solid supports act as reusable catalysts for N-alkylation of anilines with alcohols. High atom economy (water is the only byproduct), additive-free, and avoids precious metals. rsc.orgacs.orgfigshare.com |

| Bio-renewable Alkylating Agents | Lignocellulosic biomass-derived reagents (e.g., THF, 2-MeTHF) can be used for N-alkylation, reducing dependence on fossil fuels. researchgate.net |

| Visible-Light Photocatalysis | N-alkylation of anilines can be induced by visible light, avoiding metals, bases, and ligands, offering an eco-friendly pathway. nih.gov |

| Catalyst-Free Synthesis | Certain aniline derivatives can be synthesized via catalyst- and additive-free methods under mild conditions, simplifying the process and reducing waste. beilstein-journals.org |

Chemical Reactivity and Transformation Chemistry of 3 Chloro N,n Bis Ethoxymethyl Aniline

Reactions Involving the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 3-chloro-N,N-bis(ethoxymethyl)aniline is influenced by the electronic effects of both the chloro and the N,N-bis(ethoxymethyl)amino substituents. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, while the nitrogen-containing group is a strong ortho-, para-directing activator.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The N,N-bis(ethoxymethyl)amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system, stabilizing the arenium ion intermediate. The chlorine atom, while deactivating, also directs incoming electrophiles to the ortho and para positions.

| Position | Activating/Deactivating Group | Predicted Reactivity |

| C2 | Ortho to -N(CH₂OEt)₂, Meta to -Cl | Highly activated |

| C4 | Para to -N(CH₂OEt)₂, Meta to -Cl | Highly activated |

| C5 | Meta to -N(CH₂OEt)₂, Ortho to -Cl | Deactivated |

| C6 | Ortho to -N(CH₂OEt)₂, Meta to -Cl | Highly activated |

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core

The presence of a chlorine atom on the aromatic ring allows this compound to participate in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction. uliege.benih.govunimib.it In this reaction, the chloro-substituted aniline (B41778) derivative can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. uliege.benih.govunimib.it This allows for the introduction of a wide range of substituents, such as alkyl, alkenyl, or aryl groups, at the C3 position of the aniline ring. The efficiency of such couplings can be influenced by the nature of the catalyst, ligands, and reaction conditions.

Another important transformation is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond. While the starting material is already an aniline, this reaction could be employed if the chloro-substituent were to be replaced by another amine-based group. Palladium catalysts are also commonly used for this transformation. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Transformations at the Nitrogen Center and Alkoxymethyl Moieties

The N,N-bis(ethoxymethyl)amino group is not merely a directing group for aromatic substitutions; it is also a site of significant chemical reactivity.

Hydrolytic Cleavage and Regeneration of the Amine Functionality

The ethoxymethyl groups on the nitrogen atom can be considered protecting groups for the secondary amine functionality. Under acidic conditions, these groups can be hydrolyzed to regenerate the parent 3-chloroaniline (B41212). This process involves the protonation of the ether oxygen, followed by the elimination of ethanol (B145695) and the formation of an iminium ion. Subsequent hydrolysis of the iminium ion yields the secondary amine and formaldehyde (B43269). This reversible protection strategy is useful in multi-step syntheses where the reactivity of the amine needs to be temporarily masked.

Interconversion of Alkoxymethyl Groups

The alkoxymethyl groups can potentially be exchanged through transacetalization reactions. In the presence of a different alcohol and an acid catalyst, the ethoxymethyl groups could be replaced by other alkoxymethyl groups. For instance, treatment with methanol (B129727) under acidic conditions could lead to the formation of N,N-bis(methoxymethyl)-3-chloroaniline. This interconversion allows for the modification of the physical and chemical properties of the compound.

Mannich-type Reactions and Related Aminomethylations

The N,N-bis(ethoxymethyl)aniline can act as a precursor in Mannich-type reactions. beilstein-journals.orgresearchgate.netnih.gov In the presence of a strong acid, one of the ethoxymethyl groups can be cleaved to form an electrophilic iminium ion. This iminium ion can then react with a suitable nucleophile, such as a ketone, enol, or another electron-rich aromatic compound, in an aminomethylation reaction. nih.gov This reaction results in the formation of a new carbon-carbon bond and the introduction of an aminomethyl moiety onto the nucleophile. The Mannich reaction is a powerful tool for the construction of complex nitrogen-containing molecules. beilstein-journals.org

Cycloaddition and Cyclocondensation Reactions Utilizing N,N-Bis(alkoxymethyl)amine Functionality

The N,N-bis(alkoxymethyl)amine group in derivatives of this compound presents a unique functional handle for cycloaddition and cyclocondensation reactions. While direct studies on this specific compound are limited, the reactivity of analogous N-substituted anilines and related compounds provides a framework for understanding its potential transformations.

For instance, chlorinated anilines have been shown to act as molecular templates in solid-state [2+2] cycloaddition reactions. In these cases, the aniline derivative facilitates the alignment of reactant molecules, enabling a photoreaction to occur. nih.gov This suggests that the chlorinated aniline core of this compound could play a role in orienting molecules for cycloaddition processes.

Furthermore, the nitrogen atom of the aniline can participate directly in cycloaddition reactions. Nickel(0)-catalyzed intramolecular [4+2] cycloadditions of nitrogen-containing dienynes have been developed for the synthesis of hydroisoindoles and hydroisoquinolines. These reactions tolerate various nitrogen-protecting groups, including amides, sulfonamides, and carbamates, indicating that N-substituted anilines can be effective substrates in such transformations. williams.edu While not a direct analogue, this highlights the potential for the nitrogen of the subject compound to engage in metal-catalyzed cycloaddition processes.

The N,N-bis(ethoxymethyl)amine functionality can also be envisioned to participate in cyclocondensation reactions. For example, the reaction of heterocyclic carbonyl compounds with aminobenzyl derivatives can lead to complex fused heterocyclic systems through a double cyclization course. researchgate.net This type of reactivity suggests that under appropriate conditions, the N,N-bis(ethoxymethyl)amine group could react with suitable polyfunctional molecules to form novel heterocyclic structures.

Interactive Table: Examples of Cycloaddition Reactions Involving Aniline Derivatives

| Reaction Type | Aniline Derivative Type | Key Features | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Chlorinated Anilines | Act as molecular templates in the solid state. | nih.gov |

| [4+2] Cycloaddition | N-substituted Dienynes | Nickel(0)-catalyzed intramolecular reactions to form nitrogen heterocycles. | williams.edu |

Rearrangement Reactions of N-Alkoxycarbonyl-substituted Anilines

While this compound does not possess an N-alkoxycarbonyl group, the study of rearrangements in closely related N-substituted anilines provides valuable insight into potential intramolecular transformations. A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This reaction has been demonstrated in the conversion of N-aryl anthranilamides to diarylamines, even in the absence of activating electron-withdrawing groups. researchgate.net The mechanism is thought to proceed through a spirocyclic intermediate. beilstein-journals.org A variant, the Truce-Smiles rearrangement, has been achieved with N-aryl methacrylamides catalyzed by N-heterocyclic carbenes, leading to the formation of trans-cinnamides. rsc.org

A conceptually related transformation is the Chapman rearrangement. Furthermore, a novel researchgate.netalfa-chemistry.com-rearrangement has been observed in the cobalt-catalyzed reaction of O-(alkoxycarbonyl)-N-arylhydroxylamines, yielding 2-aminophenol (B121084) derivatives. This reaction proceeds under mild conditions and represents a unique mode of rearrangement for this class of compounds.

Interactive Table: Key Rearrangement Reactions of N-Substituted Anilines and Related Compounds

| Rearrangement Type | Substrate Type | Key Transformation | Reference |

|---|---|---|---|

| Smiles Rearrangement | N-Aryl Anthranilamides | Formation of diarylamines. | researchgate.net |

| Truce-Smiles Rearrangement | N-Aryl Methacrylamides | Synthesis of trans-cinnamides. | rsc.org |

| researchgate.netalfa-chemistry.com-Rearrangement | O-(Alkoxycarbonyl)-N-arylhydroxylamines | Formation of 2-aminophenol derivatives. | |

Mechanistic Investigations of Key Transformations

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. Computational studies and isotopic labeling experiments are powerful tools for probing the intricate details of reaction pathways.

Computational Studies of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions. For cycloaddition reactions, computational models like the distortion/interaction or activation strain model can be used to analyze activation barriers and predict reactivity. acs.orgnih.gov DFT calculations have been employed to study the π-π stacking energies in cocrystals of chlorinated anilines, providing insight into their role as templates in [2+2] cycloaddition reactions. nih.gov Furthermore, computational modeling has been used to elucidate the reaction pathways of polyhalogenated nitrobutadienes with anilines, helping to distinguish between plausible mechanisms. researchgate.net

In the context of rearrangement reactions, DFT calculations have been instrumental in understanding the mechanism of the Bamberger rearrangement of N-phenylhydroxylamines. These studies have investigated the role of protonation and the nature of the transition state, revealing the involvement of an aniline dication-like transition state and explaining the observed product selectivity. nih.govnih.govresearchgate.net Computational studies have also been applied to investigate the rearrangement of aniline clusters upon photoionization and to understand the electronic properties and structure-reactivity relationships of aniline derivatives. nih.govresearchgate.net

Isotopic Labeling Experiments in Reaction Mechanism Elucidation

Isotopic labeling is a definitive experimental technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. In the study of rearrangement reactions of aniline derivatives, isotopic labeling has been pivotal. For example, in the Bamberger rearrangement, the use of H₂[¹⁸O]SO₄ confirmed the intermolecular nature of the reaction by demonstrating the incorporation of the ¹⁸O label into the p-aminophenol product. nih.gov

While direct isotopic labeling studies on the rearrangement of N-alkoxycarbonyl-substituted anilines are not extensively reported, the principles can be applied to investigate such transformations. For instance, ¹⁵N-labeling could be used to track the nitrogen atom's movement during a rearrangement, providing insights into whether a C-N bond is cleaved and reformed. alfa-chemistry.comchemrxiv.orgresearchgate.net Similarly, ¹³C-labeling of the carbonyl group in an N-alkoxycarbonyl substituent could elucidate the mechanism of its migration. The development of methods for the late-stage carbon isotope labeling of carbamates using [¹¹C], [¹³C], and [¹⁴C]carbon dioxide opens up possibilities for such mechanistic studies. rsc.org

The Smiles rearrangement has also been the subject of mechanistic studies that could be further illuminated by isotopic labeling. For example, labeling of the aromatic rings or the linking chain could provide detailed information about the bonding changes occurring in the spirocyclic intermediate.

Based on a comprehensive search of publicly available scientific literature and spectral databases, detailed experimental spectroscopic and crystallographic data specifically for the compound This compound is not available. The search yielded information on related compounds, such as the parent amine 3-chloroaniline and derivatives with different N-substituents, but no publications or database entries contain the specific ¹H NMR, ¹³C NMR, 2D NMR, ¹⁵N NMR, Infrared, Raman, Mass Spectrometry, or X-ray crystallography data required to populate the requested article structure.

Therefore, it is not possible to generate the detailed, data-rich article focusing solely on the advanced spectroscopic and structural elucidation of this compound as per the provided outline and strict content inclusions. An article constructed without this specific data would rely on theoretical estimations and comparisons to analogous structures, which falls outside the explicit instructions to focus solely on the target compound.

Advanced Spectroscopic and Structural Elucidation of N,n Bis Ethoxymethyl Aniline Derivatives

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization

A comprehensive search of scientific literature and chemical databases was conducted to obtain electronic absorption and fluorescence spectroscopic data for the specific compound, 3-chloro-N,N-bis(ethoxymethyl)aniline. This investigation aimed to characterize its chromophoric and fluorophoric properties, including key parameters such as absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and fluorescence quantum yields (ΦF).

Despite a thorough search, no specific experimental data for the electronic absorption or fluorescence spectra of this compound could be located in the available scientific literature. The photophysical properties of this particular derivative of N,N-bis(ethoxymethyl)aniline have not been reported.

For context, the electronic spectra of aniline (B41778) and its derivatives are generally characterized by absorption bands in the ultraviolet region, arising from π-π* transitions within the benzene (B151609) ring. The position and intensity of these bands are sensitive to the nature and position of substituents on both the aromatic ring and the nitrogen atom. N,N-dialkyl substitution, for instance, typically causes a red-shift (bathochromic shift) of the absorption bands compared to aniline itself, due to the electron-donating effect of the alkyl groups increasing the energy of the highest occupied molecular orbital (HOMO).

Without experimental data, a quantitative analysis of the chromophoric and fluorophoric characteristics of this compound is not possible. The generation of detailed data tables for its spectroscopic properties cannot be fulfilled at this time. Further empirical research would be required to determine the specific absorption and fluorescence characteristics of this compound.

Computational and Theoretical Chemistry of 3 Chloro N,n Bis Ethoxymethyl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and orbital energies, which are key to determining the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For 3-chloro-N,N-bis(ethoxymethyl)aniline, DFT studies would be crucial in determining its most stable three-dimensional shape (conformation). By calculating the energies of various possible arrangements of the ethoxymethyl groups relative to the chloroaniline ring, researchers could identify the lowest energy (most stable) conformer. This information is vital as the conformation of a molecule often dictates its biological activity and physical properties.

A typical DFT study would involve geometry optimization calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The results would provide key data points such as bond lengths, bond angles, and dihedral angles for the most stable structure.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| N-C(ethoxymethyl) Bond Length (Å) | Data not available |

| C-N-C Bond Angle (°) | Data not available |

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods can be computationally more intensive than DFT but can provide highly accurate predictions of various molecular properties, including spectroscopic parameters. For this compound, ab initio calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. This predictive capability is invaluable for identifying the compound and for interpreting experimental spectroscopic data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide a dynamic picture of its conformational flexibility. By simulating the molecule's behavior in a solvent, such as water or an organic solvent, researchers could observe how it changes its shape and interacts with surrounding molecules. This would offer insights into its solubility, stability in different environments, and potential for intermolecular interactions like hydrogen bonding.

Prediction of Spectroscopic Properties through Computational Models

As mentioned, computational models are instrumental in predicting spectroscopic properties. By calculating the vibrational frequencies, chemical shifts, and electronic transitions, a theoretical spectrum can be generated.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| Infrared (IR) Spectroscopy | C-Cl Stretch (cm⁻¹) | Data not available |

| C-N Stretch (cm⁻¹) | Data not available | |

| ¹³C NMR Spectroscopy | Chemical Shift (C-Cl) (ppm) | Data not available |

| Chemical Shift (C-N) (ppm) | Data not available |

Reaction Mechanism Elucidation via Transition State Calculations

A key application of computational chemistry is in the study of chemical reactions. For this compound, this could involve investigating its synthesis or degradation pathways. By performing transition state calculations, chemists can identify the high-energy intermediate structures (transition states) that connect reactants to products. The energy of these transition states determines the activation energy of the reaction, and thus the reaction rate. This allows for a detailed understanding of the reaction mechanism at a molecular level.

Applications of 3 Chloro N,n Bis Ethoxymethyl Aniline As a Synthetic Intermediate and Building Block

Role in the Synthesis of Functionalized Anilines and Anilide Derivatives

The N,N-bis(ethoxymethyl) group in 3-chloro-N,N-bis(ethoxymethyl)aniline can serve as a protecting group for the amino functionality of the aniline (B41778). This protection allows for selective chemical transformations to be carried out on the aromatic ring without interference from the otherwise reactive amino group. For instance, electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation, could be directed to the positions ortho and para to the substituted amino group. Subsequent removal of the ethoxymethyl groups under acidic conditions would then yield the corresponding functionalized 3-chloroaniline (B41212) derivatives.

Furthermore, the N,N-bis(ethoxymethyl)aniline structure can be a precursor to various anilide derivatives. While direct acylation might be hindered, cleavage of the ethoxymethyl groups to regenerate the secondary or primary amine, followed by reaction with acylating agents, would provide a pathway to a wide range of anilides with potential applications in medicinal chemistry and materials science.

| Reactant | Reaction Type | Potential Product |

| Strong Acid (e.g., HCl) | Deprotection | 3-chloroaniline |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Nitro-3-chloro-N,N-bis(ethoxymethyl)aniline isomers |

| Acylating Agent (after deprotection) | N-Acylation | N-acyl-3-chloroaniline derivatives |

Precursor for Nitrogen-Containing Heterocyclic Systems

The reactivity of the N,N-bis(ethoxymethyl)amino group suggests its potential as a precursor for the synthesis of various nitrogen-containing heterocyclic systems.

The reaction of N,N-bis(alkoxymethyl)amines with isocyanates or isothiocyanates is a known method for the synthesis of substituted ureas and thioureas. noaa.gov By analogy, this compound could react with diisocyanates or diisothiocyanates to form polymeric ureas or thioureas. Alternatively, intramolecular cyclization of a suitably substituted derivative could lead to the formation of cyclic ureas and thioureas, which are important scaffolds in medicinal chemistry. The reaction would likely proceed through the displacement of the ethoxy groups by the nucleophilic nitrogen of the isocyanate or isothiocyanate.

The synthesis of 1,3,5-triazinones can be achieved through the cyclocondensation of N,N-bis(methoxymethyl)alkanamines with ureas or thioureas. organic-chemistry.orgnih.gov This suggests that this compound could potentially undergo similar reactions. For instance, reaction with a suitable bis-nucleophile, such as a diol or a diamine under appropriate conditions, could lead to the formation of seven-membered heterocyclic rings like dioxazepanes. Furthermore, condensation reactions with compounds containing a urea (B33335) or amide functionality could provide a pathway to triazinone derivatives.

| Heterocyclic System | Potential Synthetic Precursors |

| Cyclic Ureas/Thioureas | Diisocyanates or Diisothiocyanates |

| Dioxazepanes | Diols |

| Triazinones | Urea or Amide-containing compounds |

Intermediate in the Preparation of Complex Organic Molecules

The structural features of this compound make it a plausible candidate as an intermediate in the synthesis of more complex organic molecules with applications in materials science and as research tools.

Substituted anilines are widely used as monomers in the synthesis of conductive polymers like polyaniline. acs.orgrsc.orgrsc.orgresearchgate.netmdpi.com The presence of the chloro substituent in this compound can modulate the electronic properties of the resulting polymer. The N,N-bis(ethoxymethyl) groups could be retained in the polymer structure or removed to allow for further functionalization. Additionally, aniline derivatives are known to act as ligands in coordination chemistry, forming complexes with various metal ions. researchgate.nettheopenscholar.comresearchgate.net The nitrogen atom of the aniline and potentially the oxygen atoms of the ethoxymethyl groups could coordinate with metal centers, making this compound a potential precursor for novel ligands with tailored electronic and steric properties.

| Application Area | Potential Role of this compound |

| Advanced Materials | Monomer for the synthesis of functionalized polyanilines. acs.orgrsc.orgrsc.orgresearchgate.netmdpi.com |

| Ligand Synthesis | Precursor for ligands in coordination chemistry. researchgate.nettheopenscholar.comresearchgate.net |

Aniline scaffolds are common cores in the development of chemical probes and research reagents. researchgate.netmskcc.orgnih.govnih.govmdpi.com The this compound molecule could be chemically modified to incorporate reporter groups such as fluorophores, biotin, or radioactive isotopes. The aromatic ring provides a handle for such modifications through standard aromatic chemistry. These functionalized molecules could then be used to study biological processes or as reagents in various chemical assays. The N,N-bis(ethoxymethyl) groups could also be used to tune the solubility and cell permeability of the resulting probes.

Industrial Synthetic Applications

The industrial utility of aniline derivatives is well-established. They serve as pivotal starting materials for a range of products due to their chemical reactivity. While direct evidence for the large-scale industrial use of this compound is scarce, its potential applications can be inferred from the known synthesis pathways of related compounds.

In the synthesis of certain agrochemicals, particularly herbicides of the chloroacetanilide class, substituted anilines are key reactants. The general synthesis of these herbicides involves the N-alkylation of a substituted aniline followed by acylation with a chloroacetyl chloride.

While no specific synthesis pathways for major agrochemicals explicitly list this compound as a direct precursor, a hypothetical role can be envisioned. The core structure of many herbicides consists of a substituted aniline ring. The synthesis of such compounds often involves the reaction of a substituted aniline with an aldehyde and an alcohol to form an N-alkoxymethyl derivative, which is then reacted with a chloroacetylating agent.

For instance, the synthesis of the herbicide acetochlor (B104951) involves the reaction of 2-ethyl-6-methylaniline (B166961) with formaldehyde (B43269) and ethanol (B145695) to form an ethoxymethyl derivative, which is subsequently reacted with chloroacetyl chloride. A similar pathway could theoretically involve 3-chloroaniline as the starting material, which upon reaction with formaldehyde and ethanol would yield this compound. This intermediate could then potentially undergo further reactions to produce active herbicidal compounds. However, it is important to note that this is a generalized chemical pathway and its specific application with this compound is not documented in readily available literature.

The reactivity of the N,N-bis(ethoxymethyl) groups could also allow for the controlled release of a more active compound, a strategy sometimes employed in the design of agrochemicals to improve their efficacy and safety profile.

Substituted anilines are fundamental building blocks in the synthesis of a vast array of dyes and pigments. They are often used as diazo components in the production of azo dyes. The process typically involves the diazotization of the primary aromatic amine, followed by coupling with a suitable coupling component to form the azo chromophore.

In the context of this compound, for it to be used as a diazo component, the N,N-bis(ethoxymethyl) groups would likely need to be removed to regenerate the primary amine functionality of 3-chloroaniline. This would make the direct use of this compound in this manner a less direct route compared to using 3-chloroaniline itself.

However, the intact molecule could potentially be used to synthesize other classes of dyes. The aniline nitrogen can be a site for reactions to build up larger chromophoric systems. The ethoxymethyl groups could be used to modify the solubility or other physical properties of the resulting dye molecule. For example, they could be involved in reactions to create polymeric dyes or to attach the dye to a substrate through a covalent bond.

Analytical Methodologies for the Detection and Quantification of N,n Bis Ethoxymethyl Aniline Derivatives

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating 3-chloro-N,N-bis(ethoxymethyl)aniline from impurities and for its quantification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are well-suited for this purpose.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that N,N-bis(ethoxymethyl)aniline derivatives can be volatilized at elevated temperatures, GC is a viable method for their analysis. A nitrogen-phosphorus detector (NPD) is often preferred for its high selectivity and sensitivity towards nitrogen-containing compounds, which helps to minimize interference from the sample matrix. Alternatively, a flame ionization detector (FID) can be used for general-purpose quantification.

For the analysis of chloroaniline derivatives, capillary columns are typically employed. A common choice is a fused silica (B1680970) capillary column coated with a nonpolar stationary phase like SE-54. The selection of the column and temperature program is critical to achieve adequate separation from potential impurities, such as starting materials or by-products from the synthesis process.

Interactive Data Table: Typical GC Parameters for the Analysis of Chloroaniline Derivatives

| Parameter | Typical Value |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | SE-54 or equivalent |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60-80 °C, ramped to 250-280 °C |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) |

| Detector Temperature | 280-300 °C |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is particularly useful for compounds that are not easily volatilized or are thermally labile. For N,N-bis(ethoxymethyl)aniline derivatives, reversed-phase HPLC is the most common approach. This method utilizes a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.

The separation is achieved by optimizing the mobile phase composition, which typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The addition of a buffer may be necessary to control the pH and ensure reproducible retention times. Detection is commonly performed using a UV detector, as the aromatic ring of the aniline (B41778) derivative absorbs ultraviolet light. The wavelength of maximum absorbance (λmax) for similar aromatic amines is often in the range of 240-260 nm.

Interactive Data Table: Typical HPLC Parameters for the Analysis of N,N-Dialkylaniline Derivatives

| Parameter | Typical Value |

| Column | Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm (or λmax of the specific compound) |

| Injection Volume | 10-20 µL |

Hyphenated Techniques (GC-MS, LC-MS) for Trace Analysis

For the detection of trace amounts of this compound and its derivatives, hyphenated techniques that couple chromatography with mass spectrometry offer superior sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is invaluable for the unambiguous identification of trace impurities and degradation products. In GC-MS, the sample is first separated by the GC, and then the individual components are introduced into the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be used for identification by comparison with a spectral library or by interpretation of the fragmentation pathways. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions of the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the trace analysis of a wide range of compounds, including those that are not amenable to GC analysis. thermofisher.com In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for N,N-dialkylanilines, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]+.

For even greater selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) can be employed. In this technique, the protonated molecule is selected and then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, it is possible to quantify the target analyte at very low levels with minimal interference from the matrix.

Interactive Data Table: Typical LC-MS/MS Parameters for Trace Analysis of Aromatic Amines

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ of the target analyte |

| Product Ions | Characteristic fragment ions of the target analyte |

| Collision Gas | Argon |

| Collision Energy | Optimized for each analyte |

Development of Specific Spectrophotometric Methods

Spectrophotometric methods, based on the absorption of ultraviolet and visible light, can be developed for the quantification of this compound. These methods are often simpler and more rapid than chromatographic techniques, making them suitable for routine analysis.

The aromatic nature of the aniline derivative results in characteristic UV absorption. A direct UV spectrophotometric method would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax) and relating this to its concentration using a calibration curve.

To enhance selectivity and sensitivity, derivatization reactions can be employed to produce a colored product that absorbs in the visible region of the spectrum, where there is less interference from other compounds. A common approach for aromatic amines is diazotization followed by coupling with a chromogenic agent. In this reaction, the primary or secondary amine is converted to a diazonium salt, which then reacts with a coupling agent (e.g., N-(1-naphthyl)ethylenediamine) to form a highly colored azo dye. The absorbance of this dye is then measured at its λmax in the visible range.

Validation of Analytical Procedures in Non-Biological Matrices

The validation of analytical methods is essential to ensure that they are reliable and suitable for their intended purpose. For the analysis of industrial chemicals like this compound in non-biological matrices (e.g., reaction mixtures, final product, or environmental samples), the validation process should assess several key parameters.

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank samples and spiked samples to show that there are no interfering peaks at the retention time or m/z of the analyte.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1.0 indicates good linearity.

Accuracy: The closeness of the measured value to the true value. Accuracy is often determined by performing recovery studies on spiked samples, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Typical Validation Parameters for an HPLC Method

| Parameter | Acceptance Criteria |

| Specificity | No interference at the analyte's retention time |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | No significant change in results with small variations in method parameters |

Environmental Fate and Degradation Studies of N,n Bis Ethoxymethyl Anilines

Photodegradation Pathways

The photodegradation of 3-chloro-N,N-bis(ethoxymethyl)aniline in the environment is anticipated to be influenced by the presence of the chromophoric aniline (B41778) group, which can absorb ultraviolet (UV) radiation from sunlight. The degradation process likely involves several key reactions, primarily targeting the N-alkoxymethyl groups and the aromatic ring.

The primary photochemical reaction for N,N-dialkylanilines is N-dealkylation. rsc.orgorganic-chemistry.org This process is initiated by the photoexcitation of the aniline molecule, which can lead to the formation of an α-aminoalkyl radical through hydrogen atom abstraction. rsc.org In the case of this compound, this would involve the cleavage of the C-O bond in the ethoxymethyl side chains. This dealkylation can occur sequentially, first yielding 3-chloro-N-(ethoxymethyl)aniline and subsequently the primary amine, 3-chloroaniline (B41212).

In aqueous environments, the photodegradation of anilines can be accelerated by the presence of naturally occurring photosensitizers like humic acids. dcceew.gov.au These substances can generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, which are highly effective in degrading organic pollutants. nih.gov Hydroxyl radicals can attack both the side chains and the aromatic ring. Attack on the aromatic ring can lead to hydroxylation, forming various chlorohydroxylated aniline derivatives. mdpi.com The chlorine substituent on the aromatic ring is generally stable but can be cleaved under certain photolytic conditions, although this is typically a slower process.

Table 1: Potential Photodegradation Products of this compound

| Precursor Compound | Potential Photodegradation Product |

| This compound | 3-chloro-N-(ethoxymethyl)aniline |

| This compound | 3-chloroaniline |

| This compound | Hydroxylated 3-chloroaniline derivatives |

| This compound | Formaldehyde (B43269) |

| This compound | Ethanol (B145695) |

Hydrolytic Stability and Products

The hydrolytic stability of this compound is primarily determined by the susceptibility of the N-C-O (aminal-ether) linkages of the ethoxymethyl groups to cleavage by water. Generally, ether linkages are relatively stable to hydrolysis under neutral pH conditions but can be cleaved under acidic or basic conditions. wikipedia.orgmasterorganicchemistry.com

The presence of the nitrogen atom adjacent to the methoxy-carbon may influence the stability of the ether bond. Under acidic conditions, the nitrogen atom can be protonated, which would increase the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com This acid-catalyzed hydrolysis would lead to the cleavage of the ethoxymethyl group, releasing ethanol and forming a N-hydroxymethyl intermediate, which is unstable and would likely decompose to 3-chloroaniline and formaldehyde.

The hydrolysis would likely proceed in a stepwise manner:

First Hydrolysis: this compound reacts with water to form 3-chloro-N-(ethoxymethyl)aniline and ethanol and formaldehyde.

Second Hydrolysis: The resulting 3-chloro-N-(ethoxymethyl)aniline is further hydrolyzed to 3-chloroaniline, with the release of another molecule of ethanol and formaldehyde.

Therefore, under environmentally relevant pH conditions that might be found in acidic soils or surface waters, slow hydrolysis of the ethoxymethyl groups could be a relevant degradation pathway.

Table 2: Potential Hydrolysis Products of this compound

| Precursor Compound | Potential Hydrolysis Product |

| This compound | 3-chloro-N-(ethoxymethyl)aniline |

| This compound | 3-chloroaniline |

| This compound | Ethanol |

| This compound | Formaldehyde |

Biodegradation Mechanisms in Environmental Systems

The biodegradation of this compound in soil and aquatic environments is expected to be mediated by microbial enzymes. crimsonpublishers.com The structural features of the molecule suggest several potential points of enzymatic attack.

A primary mechanism for the microbial degradation of N-alkylanilines is N-dealkylation . nih.govnih.gov This process is often initiated by monooxygenase or peroxidase enzymes, which hydroxylate the carbon atom adjacent to the nitrogen. nih.gov In this case, the enzyme would attack the methylene (B1212753) carbon of the ethoxymethyl group. The resulting unstable hemiaminal intermediate would spontaneously decompose, cleaving the N-C bond and releasing formaldehyde and ethanol. This process would occur sequentially, transforming the tertiary amine first into a secondary amine (3-chloro-N-(ethoxymethyl)aniline) and then into a primary amine (3-chloroaniline). nih.gov

Once 3-chloroaniline is formed, it can be further degraded by various microorganisms. The typical aerobic pathway for chloroaniline degradation involves an initial oxidation of the aromatic ring by an aniline oxygenase to form a chlorocatechol (e.g., 4-chlorocatechol). nih.govnih.gov This is a key step that destabilizes the aromatic structure. The chlorocatechol then undergoes ring cleavage, typically via an ortho-cleavage pathway, catalyzed by a catechol 1,2-dioxygenase. nih.govnih.gov The resulting intermediates are further metabolized through central metabolic pathways, such as the beta-ketoadipate pathway, leading to complete mineralization. nih.gov

The presence of the chlorine atom can make the compound more recalcitrant to biodegradation compared to unsubstituted aniline. semanticscholar.org However, numerous bacterial strains capable of degrading chlorinated anilines have been isolated from contaminated environments. nih.govresearchgate.net

Table 3: Key Enzymes Potentially Involved in Biodegradation

| Enzyme Class | Potential Role |

| Monooxygenases (e.g., Cytochrome P450) | N-dealkylation of ethoxymethyl groups |

| Peroxidases | N-dealkylation of ethoxymethyl groups |

| Aniline Oxygenase | Hydroxylation of the aromatic ring of 3-chloroaniline |

| Catechol 1,2-Dioxygenase | Aromatic ring cleavage of the resulting chlorocatechol |

Future Directions and Emerging Research Opportunities

Novel Catalytic Strategies for Synthesis and Transformation

The synthesis and functionalization of aniline (B41778) derivatives are central to modern organic chemistry. Future efforts concerning 3-chloro-N,N-bis(ethoxymethyl)aniline will likely focus on more efficient, selective, and sustainable catalytic methods.

Key Research Thrusts:

Advanced N-Alkylation and N-Alkoxylation Techniques: The development of tertiary amines, such as this compound, can be advanced by new catalytic systems. While traditional methods exist, emerging strategies offer milder conditions and broader substrate scopes. For instance, transition metal catalysts based on ruthenium, cobalt, and other earth-abundant metals are being developed for the N-alkylation of anilines using alcohols, which are readily available and produce water as the only byproduct. rsc.orgrsc.org The "borrowing hydrogen" methodology, in particular, represents a green and atom-economical approach to forming C-N bonds. rsc.org Research into catalyst-free methods, such as the highly selective diallylation of anilines in aqueous solutions, could also inspire new pathways for synthesizing related compounds. researchgate.net

C-H Functionalization: Direct functionalization of the aniline ring's C-H bonds offers a powerful tool for molecular diversification. researchgate.net Palladium-catalyzed heteroatom-directed strategies, for example, enable highly ortho-selective C-H nitration of anilines. researchgate.net Applying such methods to this compound could allow for the introduction of new functional groups at specific positions, creating a library of derivatives with tailored properties.

Dehalogenation and Cross-Coupling Reactions: The chlorine atom on the aniline ring is a versatile handle for further transformations. Facile dehalogenation can be achieved using methods like AlNi alloy in an alkaline aqueous solution, which could be useful for creating the corresponding N,N-bis(ethoxymethyl)aniline. researchgate.net More importantly, the chloro-substituent is an ideal site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Promising Catalytic Strategies for Aniline Derivatives

| Catalytic Strategy | Metal/Catalyst | Potential Transformation | Advantages |

|---|---|---|---|

| N-Alkylation | Ruthenium-based catalysts | Synthesis of N-alkylated anilines | Utilizes renewable alcohols, high atom economy. rsc.org |

| N-Alkylation | Cobalt-MOF | Heterogeneous catalysis for N-alkylation | Recyclable catalyst, sustainable process. rsc.org |

| C-H Functionalization | Palladium, Rhodium, Nickel, Copper | Introduction of nitro, alkyl, or thio groups | High regioselectivity, atom economy. researchgate.net |

| Deaminative Carbonylation | Cobalt with visible light | Conversion of aniline to benzamides/esters | Mild conditions, late-stage functionalization. nih.gov |

| Aryl Amination | Copper(I) triflate | Synthesis of sterically hindered anilines | Wide functional group tolerance, mild conditions. nih.gov |

Exploration of New Application Areas Beyond Current Scope

The applications of functionalized anilines are vast, spanning pharmaceuticals, materials science, and agriculture. wikipedia.orgmdpi.com While the specific uses of this compound are not well-defined, its structure suggests potential in several emerging fields.

Potential Application Areas:

Pharmaceuticals and Agrochemicals: Halogenated anilines are precursors to a wide range of bioactive molecules, including antimicrobials, pesticides, and drugs. wikipedia.orgnih.gov For example, 4-chloroaniline is a precursor to the antimicrobial chlorhexidine and various pesticides. wikipedia.org The unique combination of a chloro-substituent and N,N-bis(ethoxymethyl) groups in the target molecule could impart specific biological activities, making it a candidate for screening in drug discovery and agrochemical development programs. The introduction of fluorine and chlorine into molecular scaffolds is known to affect physicochemical properties like pKa and metabolic stability, which are critical in medicinal chemistry. nih.gov

Polymer Science and Materials: Aniline derivatives are fundamental building blocks for conductive polymers like polyaniline (PANI). sae.org Copolymers of aniline and chloroaniline have been investigated for use in anti-corrosion paint coatings for the automotive industry. sae.org The N,N-bis(ethoxymethyl) groups could influence solubility and processing characteristics, potentially leading to novel polymer properties. Furthermore, halogenated anilines have been identified as a novel class of natural products from marine microalgae, suggesting a role in biological and material interactions that is not yet fully understood. rsc.org

Sensors and Electronics: The electronic properties of aniline-based materials make them suitable for use in chemical sensors. Trihalogenated aniline derivatives have been studied for their adsorption onto nanocages, with results suggesting their potential for detection via surface-enhanced Raman scattering (SERS). nih.gov The specific electronic profile of this compound could be harnessed for developing sensors for various analytes.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental work.

Key Computational Approaches:

Density Functional Theory (DFT) Studies: DFT is a versatile method for investigating the structural and electronic properties of molecules. For this compound, DFT calculations can predict its geometry, ionization potential, electron affinity, and HOMO-LUMO energy gap, which are crucial for understanding its reactivity and potential applications in materials science. DFT can also be used to model reaction mechanisms, such as the formation of indolines from aniline derivatives, by identifying transition states and calculating activation energies. researchgate.netjlu.edu.cn This insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Machine Learning and AI for Property Prediction: Advancements in machine learning, particularly graph convolutional neural networks, are revolutionizing molecular property prediction. nih.govsemanticscholar.org These models can learn from large datasets to predict a wide range of endpoints, from toxicity and solubility to quantum mechanical properties. nih.govaaai.org By training models on data from structurally similar aniline derivatives, it would be possible to predict the properties of this compound and its derivatives, thus prioritizing experimental efforts on the most promising candidates.

In Silico ADMET Prediction: In the context of drug discovery, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net For this compound, in silico ADMET studies could provide an early assessment of its potential as a drug candidate, identifying potential liabilities and guiding further optimization. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry and automated synthesis platforms is transforming chemical manufacturing, offering enhanced safety, efficiency, and reproducibility. researchgate.net

Future Manufacturing Strategies:

Continuous Flow Synthesis: Flow chemistry is particularly well-suited for reactions that are hazardous or difficult to control in batch, such as nitrations or reactions involving unstable intermediates. acs.org The synthesis of aniline derivatives, for example through the reduction of nitroaromatics, has been successfully implemented in continuous flow systems. nih.gov A multi-step flow synthesis of this compound could be designed, minimizing manual handling and improving process control. mit.edu

Automated Synthesis Platforms: The integration of robotics and software allows for the automation of the entire chemical synthesis workflow, from reaction setup and execution to purification and analysis. merckmillipore.commt.com Automated platforms can perform high-throughput screening of reaction conditions to quickly identify optimal parameters. researchgate.net For a molecule like this compound, an automated system could rapidly explore a wide range of catalysts, solvents, and temperatures to maximize yield and purity, significantly accelerating the development timeline. rsc.orgbeilstein-journals.org

Computer-Aided Synthesis Planning: The combination of AI-driven retrosynthesis programs with automated flow chemistry represents the future of chemical synthesis. mit.edu Such systems can propose novel synthetic routes and then experimentally validate them using automated platforms. This approach could uncover more efficient and innovative ways to synthesize this compound and its derivatives.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloroaniline |

| Aniline |

| Chlorhexidine |

| Polyaniline (PANI) |

| N,N-bis(ethoxymethyl)aniline |

| 2,4,6-tribromoaniline |

| Indolines |

| Benzamides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.